2-(Decylsulfanyl)aniline
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Overview
Description
2-(Decylsulfanyl)aniline is an organic compound with the molecular formula C16H27NS. It consists of an aniline core substituted with a decylsulfanyl group at the second position. This compound is part of the broader class of substituted anilines, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decylsulfanyl)aniline typically involves the nucleophilic substitution of a halogenated aniline with a decylthiol. One common method is the reaction of 2-chloroaniline with decylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Decylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, bromoanilines, and sulfonated anilines
Scientific Research Applications
2-(Decylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Decylsulfanyl)aniline involves its interaction with various molecular targets. The decylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(Methylsulfanyl)aniline
- 2-(Ethylsulfanyl)aniline
- 2-(Butylsulfanyl)aniline
Comparison: 2-(Decylsulfanyl)aniline is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. The longer chain increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins. This can result in different biological activities and applications .
Properties
CAS No. |
141945-26-8 |
---|---|
Molecular Formula |
C16H27NS |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
2-decylsulfanylaniline |
InChI |
InChI=1S/C16H27NS/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3 |
InChI Key |
ZZTDZBOUUHVPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=CC=C1N |
Origin of Product |
United States |
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